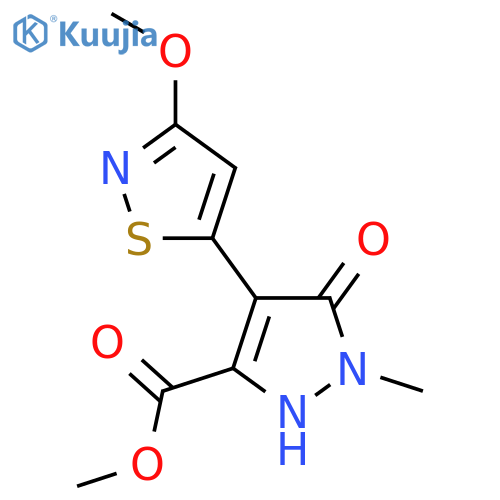

Cas no 2137855-99-1 (methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate)

methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-767216

- methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate

- 2137855-99-1

-

- インチ: 1S/C10H11N3O4S/c1-13-9(14)7(8(11-13)10(15)17-3)5-4-6(16-2)12-18-5/h4,11H,1-3H3

- InChIKey: FFGGLEREGDEIIS-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC(=N1)OC)C1C(N(C)NC=1C(=O)OC)=O

計算された属性

- せいみつぶんしりょう: 269.04702701g/mol

- どういたいしつりょう: 269.04702701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 412

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 109Ų

methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-767216-1.0g |

methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2137855-99-1 | 95% | 1.0g |

$785.0 | 2024-05-22 | |

| Enamine | EN300-767216-0.05g |

methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2137855-99-1 | 95% | 0.05g |

$660.0 | 2024-05-22 | |

| Enamine | EN300-767216-0.25g |

methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2137855-99-1 | 95% | 0.25g |

$723.0 | 2024-05-22 | |

| Enamine | EN300-767216-0.1g |

methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2137855-99-1 | 95% | 0.1g |

$691.0 | 2024-05-22 | |

| Enamine | EN300-767216-10.0g |

methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2137855-99-1 | 95% | 10.0g |

$3376.0 | 2024-05-22 | |

| Enamine | EN300-767216-5.0g |

methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2137855-99-1 | 95% | 5.0g |

$2277.0 | 2024-05-22 | |

| Enamine | EN300-767216-0.5g |

methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2137855-99-1 | 95% | 0.5g |

$754.0 | 2024-05-22 | |

| Enamine | EN300-767216-2.5g |

methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2137855-99-1 | 95% | 2.5g |

$1539.0 | 2024-05-22 |

methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報

Methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2137855-99-1): A Comprehensive Overview

Methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 2137855-99-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research in various therapeutic areas.

The compound belongs to the pyrazole class of heterocyclic compounds, which are well-known for their broad spectrum of biological activities. Pyrazoles and their derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of functional groups such as hydroxyl, methoxy, and thiazole in the structure of methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate contributes to its complex reactivity and potential interactions with biological targets.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug discovery. The structural motif of methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate suggests that it may interact with enzymes and receptors involved in critical cellular pathways. For instance, the thiazole ring is known to be a key component in several bioactive molecules, including antibiotics and antifungals. The methoxy group can influence the electronic properties of the molecule, potentially modulating its binding affinity to biological targets.

In the context of drug development, the hydroxyl group in methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate provides a site for further functionalization, enabling the synthesis of analogs with tailored properties. This flexibility is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. The carboxylate moiety at the 3-position enhances solubility and stability, making it a favorable candidate for formulation development.

The synthesis of methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core. These methods not only ensure high yields but also minimize side products, which is essential for pharmaceutical applications.

The biological activity of this compound has been explored in several preclinical studies. Research indicates that it may exhibit inhibitory effects on certain enzymes implicated in inflammation and cancer progression. The thiazole ring has been shown to interact with metal ions, which can be leveraged for designing molecules with enhanced binding affinity. Additionally, the methoxy group can participate in hydrogen bonding interactions, further stabilizing enzyme-substrate complexes.

Computational modeling has played a pivotal role in understanding the molecular interactions of methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yli)-1-methyl-lH-pyrazole-l-carboxylate. Molecular dynamics simulations have provided insights into its conformational flexibility and binding modes with potential targets. These studies have helped rationalize experimental observations and guide the design of more potent derivatives.

The pharmaceutical industry has shown interest in developing novel therapeutic agents based on pyrazole derivatives due to their favorable pharmacological properties. The unique combination of functional groups in methyl 5-hydroxy-l(3-methoxy-l,l-thiazol-S-yI)-4-methyl-IH-pyrazol-e-Z-carboxylate makes it a promising candidate for further investigation. Future studies may focus on evaluating its efficacy in vivo and exploring its potential as a lead compound for drug development.

In conclusion, methyl 5-hydroxy-l(3-methoxy-l,l-thiazol-S-yI)-4-methyl-IH-pyrazol-e-Z-carboxylate (CAS No. 2137855-S9-S) represents an intriguing molecule with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a valuable scaffold for developing new drugs targeting various diseases. Continued investigation into its biological activities and synthetic pathways will likely uncover novel therapeutic opportunities.

2137855-99-1 (methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate) 関連製品

- 1365159-04-1(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid)

- 895474-76-7(N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide)

- 133005-88-6(cis-Stilbene-4,4'-dicarboxylic acid)

- 1805464-67-8(5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid)

- 244153-25-1(ethyl 4-(2-aminoethoxy)-3-methoxybenzoate)

- 1805187-94-3(6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol)

- 1805863-13-1(3-Hydroxy-2-methoxyphenylhydrazine)

- 37108-09-1(2-Phenylcyclopentane-1-carboxylic acid)

- 1806834-61-6(Ethyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-acetate)

- 53330-94-2(1-(1H-indol-5-yl)ethan-1-one)